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Compound of Interest

Compound Name: (2S,4S)-Sacubitril-O-isobutane
Cat. No.: B13435612
Get Quote

Executive Summary

Sacubitril Impurity C (CAS: 1038924-97-8) is a critical process-related and degradation impurity
formed via the intramolecular cyclization of Sacubitril. Chemically defined as the succinimide
derivative, it represents a dehydration product (

) where the succinamic acid moiety cyclizes to form a 2,5-dioxopyrrolidine ring.

Monitoring this impurity is essential for drug substance stability profiling, as its formation is
accelerated under thermal and acidic stress conditions, serving as a key indicator of hydrolytic
instability or improper storage.

Chemical Identity & Synonyms|[2][3][4][5]

The designation "Impurity C" most commonly refers to the Succinimide derivative in
commercial reference standard catalogs (e.g., Simson Pharma, Veeprho), though
pharmacopeial definitions (USP/EP) should always be verified against the specific monograph
version currently in force.

Core Chemical Data
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Parameter Technical Specification

Common Name Sacubitril Impurity C

Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(2,5-
dioxopyrrolidin-1-yl)-2-methylpentanoate

Chemical Name

CAS Number 1038924-97-8

Molecular Formula

Molecular Weight 393.48 g/mol (Sacubitril MW: 411.49 g/mol )

Contains a 2,5-dioxopyrrolidine (succinimide)
Structural Feature _
ring

Sacubitril Succinimide Impurity; 2,5-
Synonyms Dioxopyrrolidine Sacubitril; Sacubitril Cyclic

Imide

Structural Analysis

Unlike Sacubitril, which possesses a free terminal carboxylic acid on its succinamide side
chain, Impurity C lacks this ionizable proton due to ring closure. This structural change
significantly alters its polarity and chromatographic retention time (typically eluting after
Sacubitril in Reverse-Phase HPLC due to increased hydrophobicity).

Formation Mechanism (Causality)

The formation of Impurity C is a classic intramolecular dehydration-cyclization.

e Precursor: Sacubitril contains a secondary amide linked to a succinic acid mono-amide
moiety.

e Trigger: Under acidic conditions or elevated temperature, the amide nitrogen (acting as a
nucleophile) attacks the carbonyl carbon of the terminal carboxylic acid (or activated ester
intermediate).

o Result: Expulsion of a water molecule (
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) and formation of the thermodynamically stable 5-membered succinimide ring.

Pathway Visualization

The following diagram illustrates the degradation pathway from Sacubitril to Impurity C.
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Figure 1: Mechanism of Sacubitril cyclization yielding Impurity C via dehydration.[1]

Analytical Characterization Protocols

To reliably detect and quantify Impurity C, a stability-indicating HPLC method is required.[2]
The method must resolve the impurity from the active APl and the hydrolysis metabolite
(Sacubitrilat/LBQ657).

RP-HPLC Method Parameters

This protocol uses a C18 column with a gradient mobile phase to separate the hydrophobic
succinimide impurity from the parent compound.
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Parameter Setting

C18 (e.g., Zorbax SB-C18 or Equiv), 150 x 4.6

mm, 3.5 um

Column

) 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase A

(pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
) 0-5 min: 30% B; 5-20 min: 30% - 80% B; 20-25
Gradient .
min: 80% B
Flow Rate 1.0 mL/min
Detection (UV) 254 nm (Biphenyl chromophore)

) Sacubitrilat (Polar) < Sacubitril (API) < Impurity
Retention Order
C (Non-polar)

Mass Spectrometry Identification

When using LC-MS for structural confirmation:
« lonization: ESI Positive Mode.
o Parent lon: Observe

at m/z 394.2.

o Differentiation: Sacubitril shows

at m/z 412.2. The mass difference of -18 Da confirms the loss of water and supports the
cyclic imide structure.

Analytical Workflow Diagram
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Figure 2: Decision tree for the identification of Sacubitril Impurity C.
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» Veeprho Pharmaceuticals.Sacubitril Impurities and Related Compounds - Structure and
CAS. Available at: [Link]

o PubChem.Sacubitril Impurity 16 (Related Isomer Data). National Library of Medicine.
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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